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Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and associated protocols

for larazotide acetate, an investigational drug for celiac disease. The information is compiled

from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for

professionals engaged in gastroenterology research and pharmaceutical development.

Introduction to Larazotide Acetate
Larazotide acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid

peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac

disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the

ingestion of gluten leads to an inflammatory response that increases intestinal permeability,

often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the

epithelial barrier, triggering an autoimmune reaction.[4] Larazotide is designed to prevent the

opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the

subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the

subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically

significant efficacy with a feasible sample size.[3][5]

Mechanism of Action: Tight Junction Regulation
In celiac disease, gliadin induces the release of zonulin, a protein that modulates the

permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of
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intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight

junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the

lamina propria, where it is presented to immune cells, leading to inflammation and the

characteristic symptoms and intestinal damage of celiac disease.[1][4]

Larazotide acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to

prevent the disruption of the tight junction complex.[4] This maintains the integrity of the

intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates

the inflammatory immune response.[4][6]
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Larazotide Mechanism of Action in Celiac Disease
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A diagram of Larazotide's proposed mechanism of action.
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Clinical Trial Design and Protocols
The clinical development of larazotide involved several studies, most notably a large Phase 2b

trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are

synthesized from these key studies.

Study Design Overview
Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]

Phases:

Phase 2b: A dose-ranging study to assess efficacy and safety.[1]

Phase 3 (CedLara): Intended to confirm the efficacy and safety of the optimal dose

identified in Phase 2.[3][8]

Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have

been on a gluten-free diet for at least 12 months but continue to experience persistent

gastrointestinal symptoms.[1][7][8]

Intervention: Larazotide acetate or placebo administered orally three times daily, 15 minutes

before meals.[9]
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Generalized Larazotide Clinical Trial Workflow
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A typical workflow for Larazotide clinical trials.
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Experimental Protocols
Protocol 3.2.1: Patient Screening and Enrollment

Informed Consent: Obtain written informed consent from all participants.

Inclusion Criteria Verification:

Confirm diagnosis of celiac disease via prior duodenal biopsy.

Verify adherence to a GFD for ≥12 months.

Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease

Symptom Diary).

Ensure anti-tissue transglutaminase (tTG) antibody levels are ≤10 EU.[9]

Exclusion Criteria Verification:

Exclude patients with other gastrointestinal disorders that could confound symptom

assessment.

Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.[9]

Baseline Assessments: Collect baseline data, including symptom scores, quality of life

questionnaires, and serology.

Protocol 3.2.2: Intervention Administration

Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to

establish baseline symptom frequency and severity.[1]

Randomization: Patients are randomized to receive one of the larazotide acetate doses or a

matching placebo.

Treatment Phase: Participants self-administer the assigned oral capsules three times per

day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1]

[9]
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Dietary Adherence: Patients are instructed to maintain their current GFD throughout the

study.[1]

Protocol 3.2.3: Endpoint Assessment

Primary Endpoint - Symptom Evaluation:

The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal

Symptom Rating Scale (CeD-GSRS).[1]

For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome

(CeD PRO) abdominal domain score.[8]

Methodology: Patients complete a daily electronic diary to record the severity and

frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average on-

treatment score is compared between the active and placebo groups.

Secondary and Exploratory Endpoints:

Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of

the treatment period.

Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA)

ratio were assessed as a measure of intestinal permeability.[10]

Histology: While not always a primary endpoint, changes in small intestinal mucosal

morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac

disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end

of the study.

Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess

changes in overall well-being.
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Hierarchy of Clinical Trial Endpoints

Examples Examples Examples

Primary Endpoint
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Patient-Reported Outcomes
(CeD PRO, CeD-GSRS) Histology (Vh:Cd) Serology (Anti-tTG) Quality of Life (CD-QOL) Intestinal Permeability (LAMA) Non-GI Symptoms

(Headache, Fatigue)
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Logical relationship of clinical trial endpoints.

Data Presentation
Quantitative data from the larazotide clinical trials are summarized below for comparison.

Table 1: Comparison of Larazotide Phase 2b and Phase 3 Trial Designs
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Parameter Phase 2b Clinical Trial
Phase 3 Clinical Trial
(CedLara)

Status Completed
Discontinued (Interim Analysis)

[3][5]

Patient Enrollment (N) 342 525 (Planned)[8]

Population

Adults with CeD on GFD ≥12

months with persistent

symptoms

Adults with CeD on GFD with

persistent symptoms[8]

Dosage Arms
0.5 mg, 1.0 mg, 2.0 mg (TID)

vs. Placebo[1]

0.25 mg, 0.5 mg (TID) vs.

Placebo[8]

Treatment Duration 12 weeks[1] 12 weeks[3][5]

Primary Endpoint

Change in Celiac Disease

Gastrointestinal Symptom

Rating Scale (CeD-GSRS)[1]

Change in Celiac Disease

Patient-Reported Outcome

(CeD PRO) Abdominal Domain

Score[8]

Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)
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Endpoint Result
Statistical Significance (p-
value)

Primary: CeD-GSRS Score
Reduction in symptom score

compared to placebo
p=0.022 (ANCOVA)[1][7]

Exploratory: CeD PRO

Symptomatic Days
26% decrease p=0.017[1][7]

Exploratory: Improved

Symptom Days
31% increase p=0.034[1][7]

Exploratory: Abdominal Pain

Score

≥50% reduction for ≥6 of 12

weeks
p=0.022[1][7]

Exploratory: Non-GI Symptoms
Decrease in headache and

tiredness
p=0.010[1][7]

Note: Higher doses (1.0 mg

and 2.0 mg) were not

significantly different from

placebo.[1]

Application Notes for Researchers
Dose Selection is Critical: The larazotide program demonstrated a clear non-linear dose-

response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7]

This underscores the importance of comprehensive dose-ranging studies in Phase 2. The

paradoxical effect may be due to receptor desensitization at higher concentrations.[6]

Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting

and validating endpoints that are meaningful to both patients and regulators.[11] There is

often a poor correlation between changes in histology and patient-reported symptoms.[12]

The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly

validated patient-centric measures.

Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the

difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD

adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis
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concluded that the number of patients needed to show a statistically significant difference

was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may

be smaller than anticipated.[13][14]

Future Directions: Researchers should consider adaptive trial designs and the identification

of patient subgroups who are most likely to respond to treatment. Further analysis of the

CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that

could inform future studies.[8][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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